

Application Notes and Protocols for Phenyl Hydrogen Sulfate as an Analytical Standard

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Compound of Interest

Compound Name: Phenyl hydrogen sulfate

Cat. No.: B1218960

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Introduction

Phenyl hydrogen sulfate (also known as phenyl sulfate) is a gut microbiota-derived metabolite of dietary tyrosine and a significant uremic toxin.^[1] Its accumulation in the body is associated with the progression of chronic kidney disease (CKD) and has been implicated in diabetic kidney disease through mechanisms leading to podocyte damage and albuminuria.^[1] As a biomarker for both gut health and renal dysfunction, the accurate and precise quantification of **phenyl hydrogen sulfate** in biological matrices is of great interest in clinical research and drug development.

This document provides detailed application notes and protocols for the use of **Phenyl hydrogen sulfate** as an analytical standard for its quantification in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

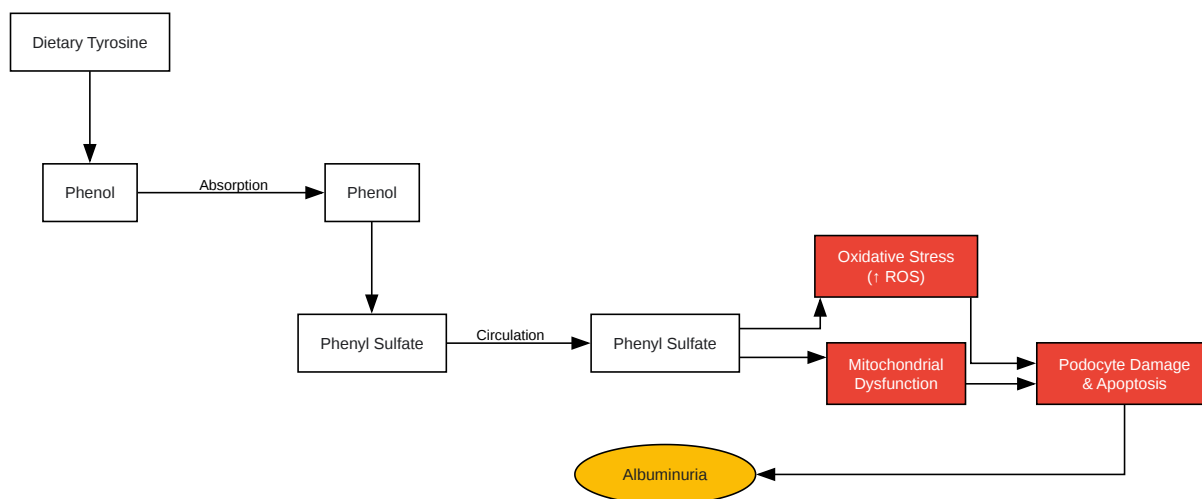
Physicochemical Properties of Phenyl Hydrogen Sulfate Standard

A high-purity **Phenyl hydrogen sulfate** standard is essential for accurate quantification. The properties of a commercially available standard are summarized below.

Property	Value	Reference
Chemical Formula	C ₆ H ₆ O ₄ S	[2]
Molecular Weight	174.18 g/mol	[2]
CAS Number	937-34-8	[3]
Appearance	White to off-white solid	[4]
Purity	≥98%	[3][5]
Solubility	Soluble in Water (≥37.75 mg/mL) and DMSO (≥17.4 mg/mL)	[3][5]
Storage	Store at -20°C for long-term stability (≥ 4 years)	[3]

Signaling Pathway of Phenyl Sulfate in Diabetic Kidney Disease

In the context of diabetic kidney disease, elevated levels of phenyl sulfate contribute to renal injury, particularly podocyte damage. The pathway begins with the metabolism of dietary tyrosine by gut microbiota into phenol, which is then sulfated in the liver to form phenyl sulfate. [3][6] Circulating phenyl sulfate is taken up by renal cells, where it induces oxidative stress and mitochondrial dysfunction, ultimately leading to podocyte apoptosis and albuminuria.[3][6]



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Caption: Metabolic and signaling pathway of phenyl sulfate leading to kidney damage.

Experimental Protocols

The following protocols describe the preparation of standards and samples, along with the LC-MS/MS conditions for the quantification of **Phenyl hydrogen sulfate**.

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL):
 - Accurately weigh approximately 10 mg of **Phenyl hydrogen sulfate** standard.
 - Dissolve in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
 - Store the stock solution at -20°C.

- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (50:50, v/v).
 - The concentration range for the calibration curve should be appropriate for the expected sample concentrations. A typical range for uremic toxins is 0.1 to 100 µg/mL.[\[7\]](#)

Sample Preparation from Human Plasma/Serum

This protocol is for the extraction of **Phenyl hydrogen sulfate** from plasma or serum samples.

- Protein Precipitation:
 - To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated p-cresyl sulfate).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Extraction:
 - Carefully transfer the supernatant to a new microcentrifuge tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
 - Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Human Urine

This protocol is for the preparation of urine samples for **Phenyl hydrogen sulfate** analysis.

- Dilution:
 - Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

- Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.
- Dilute the supernatant 1:10 with the initial mobile phase.
- Add the internal standard to the diluted sample.
- Filtration:
 - Filter the diluted urine sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

The following LC-MS/MS parameters are recommended for the analysis of **Phenyl hydrogen sulfate**.

Liquid Chromatography Conditions

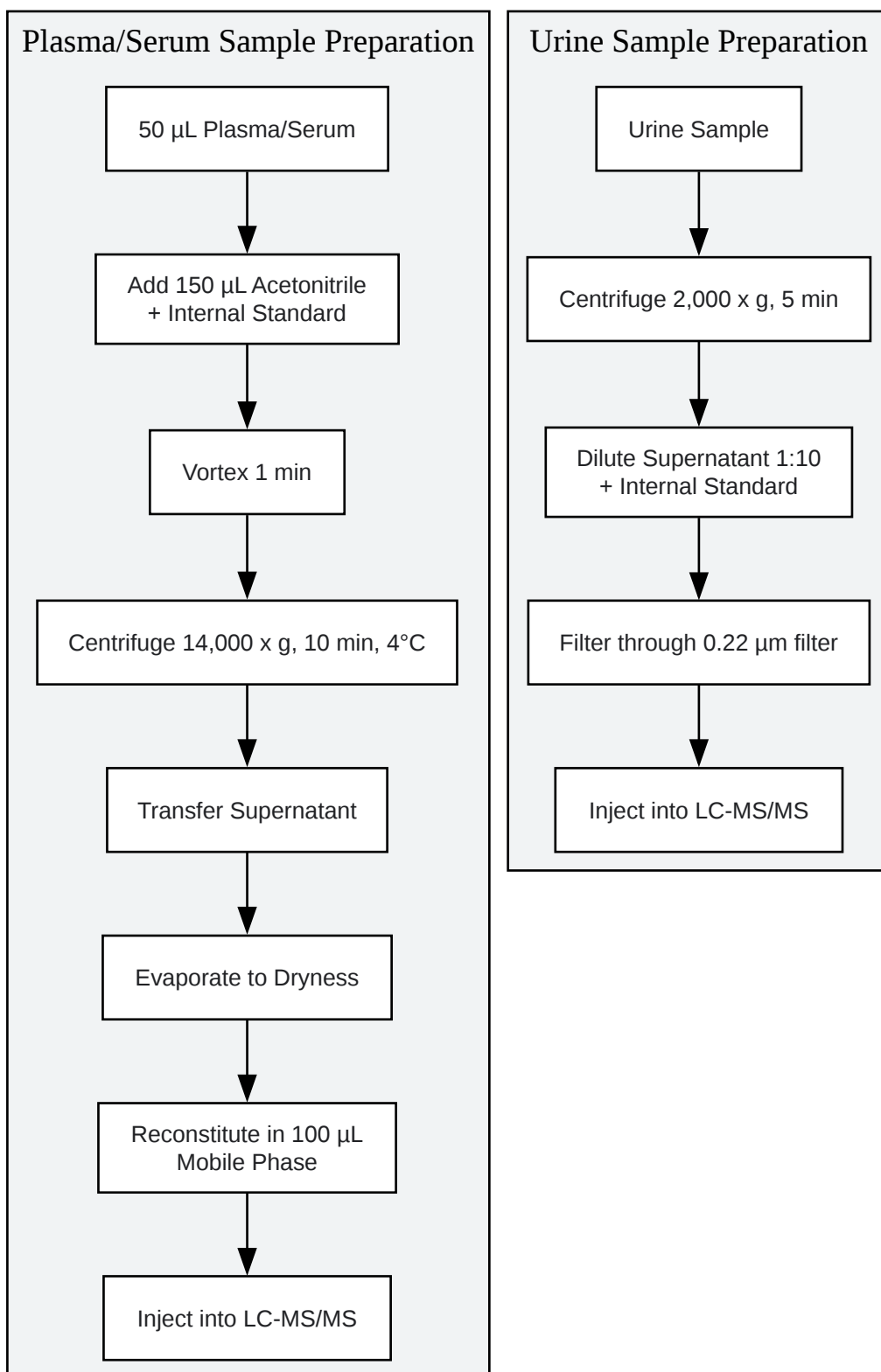
Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry Conditions

Parameter	Recommended Condition
Ionization Mode	Negative Electrospray Ionization (ESI-)
MRM Transition	m/z 173.0 -> m/z 93.0 (Quantifier)
m/z 173.0 -> m/z 79.9 (Qualifier)	
Collision Energy	Optimization required, typically 20-40 eV
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C

Experimental Workflows

The following diagrams illustrate the workflows for sample preparation and analysis.



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Caption: Workflow for plasma/serum and urine sample preparation.

Data Presentation

The following tables present representative quantitative data for the validation of an LC-MS/MS method for a uremic toxin, using p-cresyl sulfate as an illustrative example, as specific comprehensive validation data for **Phenyl hydrogen sulfate** is not readily available in the literature. These tables provide a template for the expected performance of the described method.

Calibration Curve Data (Illustrative Example)

Concentration (ng/mL)	Mean Peak Area	% Accuracy
50	1,250	102.5
100	2,480	99.2
500	12,600	100.8
1000	25,100	100.4
5000	124,500	99.6
10000	252,000	100.8
Linearity (r^2)	>0.99	

Data adapted from a validated method for p-cresyl sulfate.[8]

Method Validation Parameters (Illustrative Example)

Parameter	Result	Acceptance Criteria
Lower Limit of Quantification (LLOQ)	50 ng/mL	S/N > 10, Accuracy \pm 20%, Precision <20%
Limit of Detection (LOD)	15 ng/mL	S/N > 3
Intra-day Precision (%RSD)	< 15%	< 15%
Inter-day Precision (%RSD)	< 15%	< 15%
Recovery (%)	85-115%	80-120%

Data adapted from a validated method for p-cresyl sulfate.[8][9]

Conclusion

The protocols and methods described in this document provide a robust framework for the quantification of **Phenyl hydrogen sulfate** in biological matrices using a commercially available standard. The detailed sample preparation procedures and LC-MS/MS conditions are designed to yield accurate and precise results, enabling researchers to reliably measure this important biomarker in studies related to renal disease, gut microbiome, and drug metabolism. Proper method validation, following the illustrative data presented, is crucial for ensuring the quality and reliability of the analytical data.

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